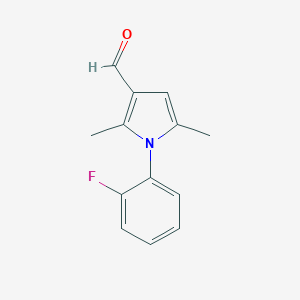

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMIXYYZKHFFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355978 | |

| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153881-54-0 | |

| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyrrole-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated pyrrole-3-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the pyrrole ring can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This document details available quantitative data, experimental protocols for their synthesis and characterization, and discusses their biological significance.

Physicochemical Properties

Below is a summary of available quantitative data for representative fluorinated pyrrole-3-carbaldehydes. It is important to note that many of the values for less common derivatives are predicted based on computational models.

Table 1: Physicochemical Properties of Selected Fluorinated Pyrrole-3-carbaldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 | C₁₁H₈FNO | 189.19 | 133[1] | 370.6 ± 32.0 (Predicted)[1] | 14.77 ± 0.50[1] |

| 5-(3-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | 133084229-37-1 | C₁₁H₈FNO | 189.19 | Not available | Not available | Not available |

| 5-(4-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 2827733-28-6 | C₁₁H₈FNO | 189.19 | Not available | Not available | Not available |

| 5-(2-Fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Not available | C₁₀H₇FN₂O | 190.18 | Predicted as solid | Predicted | Predicted |

Solubility: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is reported to be soluble in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol, though solubility may be slight.[1]

Synthesis and Experimental Protocols

The synthesis of fluorinated pyrrole-3-carbaldehydes can be approached in two primary ways: by constructing the pyrrole ring from fluorine-containing precursors or by direct fluorination of a pre-existing pyrrole ring. The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich pyrrole rings.

General Synthesis Workflow: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of a Fluorinated Pyrrole

This protocol is a generalized procedure and may require optimization based on the specific fluorinated pyrrole substrate.

Materials:

-

Fluorinated pyrrole substrate (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Saturated aqueous sodium acetate solution

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.[2]

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve the fluorinated pyrrole (1.0 eq) in anhydrous DCM.

-

Add the solution of the fluorinated pyrrole to the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. This step is exothermic and may result in gas evolution.

-

Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure fluorinated pyrrole-3-carbaldehyde.

-

Spectroscopic Characterization

The structure of fluorinated pyrrole-3-carbaldehydes is confirmed using a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for Fluorinated Pyrrole-3-carbaldehydes

| Technique | Key Features and Expected Ranges |

| ¹H NMR | - Aldehydic Proton (CHO): A singlet typically observed in the downfield region (δ 9.0-10.0 ppm).- Pyrrole Ring Protons: Signals in the aromatic region (δ 6.0-8.0 ppm), with coupling patterns dependent on the substitution pattern.- Fluorine Coupling: Protons on the pyrrole or phenyl ring may show coupling to the fluorine atom(s), resulting in splitting of the signals. |

| ¹³C NMR | - Carbonyl Carbon (CHO): A signal in the highly deshielded region (δ 180-190 ppm).- Pyrrole and Phenyl Ring Carbons: Signals in the aromatic region (δ 100-150 ppm).- Carbon-Fluorine Coupling: Carbon atoms bonded to or in proximity to fluorine will exhibit characteristic splitting patterns (¹JCF, ²JCF, etc.). |

| ¹⁹F NMR | Provides direct information on the chemical environment of the fluorine atoms. The chemical shifts are highly sensitive to the electronic environment. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong absorption band typically in the range of 1660-1700 cm⁻¹.- N-H Stretch (if present): A broad band around 3200-3400 cm⁻¹.- C-F Stretch: Absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹. |

| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. |

Biological Significance and Signaling Pathways

The incorporation of fluorine into the pyrrole scaffold is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorinated pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[5][6] The electron-withdrawing nature of fluorine can modulate the pKa of the pyrrole nitrogen and influence hydrogen bonding interactions with biological targets, potentially leading to increased binding affinity and selectivity.

While specific signaling pathways for many fluorinated pyrrole-3-carbaldehydes are not yet fully elucidated, their biological activities suggest potential interactions with various cellular processes. For instance, as precursors to more complex molecules like Vonoprazan, they are indirectly involved in the regulation of the H⁺/K⁺-ATPase pump. The broader class of pyrrole-containing compounds has been shown to target a variety of enzymes and receptors.

Further research is required to delineate the precise molecular targets and signaling pathways modulated by different fluorinated pyrrole-3-carbaldehyde derivatives.

References

- 1. growingscience.com [growingscience.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Guide

Introduction

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The precise characterization of its chemical structure is fundamental for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) expected for this compound. It also outlines the detailed experimental protocols for acquiring this data and presents a logical workflow for its structural elucidation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | -CHO |

| 7.50 - 7.30 | m | 4H | Ar-H |

| 6.50 | s | 1H | Pyrrole C4-H |

| 2.45 | s | 3H | Pyrrole C2-CH₃ |

| 2.20 | s | 3H | Pyrrole C5-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 185.0 | -CHO |

| 159.0 (d, ¹JCF ≈ 250 Hz) | Ar C-F |

| 145.0 | Pyrrole C2 |

| 138.0 | Pyrrole C5 |

| 131.0 (d, ³JCF ≈ 8 Hz) | Ar C-H |

| 130.0 (d, ⁴JCF ≈ 2 Hz) | Ar C-H |

| 125.0 (d, ²JCF ≈ 15 Hz) | Ar C-pyrrole |

| 124.0 (d, ³JCF ≈ 4 Hz) | Ar C-H |

| 118.0 | Pyrrole C3 |

| 116.0 (d, ²JCF ≈ 21 Hz) | Ar C-H |

| 110.0 | Pyrrole C4 |

| 14.0 | Pyrrole C2-CH₃ |

| 12.5 | Pyrrole C5-CH₃ |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | C-H stretch (aliphatic) |

| 2850, 2750 | Medium | C-H stretch (aldehyde) |

| 1670 | Strong | C=O stretch (conjugated aldehyde) |

| 1580, 1490 | Medium-Strong | C=C stretch (aromatic and pyrrole) |

| 1220 | Strong | C-F stretch (aromatic) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 231 | 100 | [M]⁺ |

| 230 | 80 | [M-H]⁺ |

| 202 | 60 | [M-CHO]⁺ |

| 109 | 40 | [C₇H₅F]⁺ |

| 95 | 30 | [C₆H₉N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1]

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. A typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.[2]

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at 125 MHz. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, 1024-4096 scans are typically acquired with a relaxation delay of 2 seconds. Proton decoupling is used to simplify the spectrum.[2]

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Electron Ionization (EI) is a common method for small, relatively non-polar molecules. The electron energy is typically set to 70 eV.

-

Mass Analysis: The mass spectrum is recorded using a quadrupole or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.[3][4]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using spectroscopic methods.

Caption: A workflow for the structural elucidation of a novel organic compound.

The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous structural determination of this compound. While experimental data is not yet publicly available, the predicted spectroscopic characteristics and the detailed experimental protocols outlined in this guide provide a solid foundation for researchers working with this and structurally related compounds. The systematic application of these techniques, following a logical workflow, is essential for ensuring the identity and purity of novel chemical entities in a research and development setting.

References

The Diverse Biological Activities of N-Aryl-2,5-Dimethylpyrroles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl-2,5-dimethylpyrroles represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these promising molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of N-aryl-2,5-dimethylpyrroles as scaffolds for novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols for their biological assessment, and visualizes relevant pathways and workflows.

Synthesis of N-Aryl-2,5-Dimethylpyrroles

The primary synthetic route to N-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis. This condensation reaction involves the reaction of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary aryl amine. The reaction is typically carried out under acidic conditions or with microwave assistance to improve yields and reduce reaction times.

A general workflow for the Paal-Knorr synthesis is depicted below:

Figure 1. General workflow for the Paal-Knorr synthesis of N-aryl-2,5-dimethylpyrroles.

Detailed Experimental Protocol: Paal-Knorr Synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

A representative experimental protocol for the synthesis of an N-aryl-2,5-dimethylpyrrole is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Dione: To this solution, add 2,5-hexanedione (1 to 1.2 equivalents).

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 6 hours. Alternatively, the reaction can be performed under microwave irradiation, which can significantly reduce the reaction time.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole.[1]

Biological Activities

N-aryl-2,5-dimethylpyrroles have demonstrated a remarkable range of biological activities, including antitubercular, antimicrobial, anticancer, and antiviral effects. The following sections detail these activities with supporting quantitative data.

Antitubercular Activity

A significant body of research has focused on the potent activity of N-aryl-2,5-dimethylpyrroles against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. These compounds are often designed as hybrids of known antitubercular agents like BM212 and SQ109.

Table 1: Antitubercular Activity of Representative N-Aryl-2,5-Dimethylpyrrole Derivatives

| Compound ID | Substituent on N-Aryl Ring | Other Modifications | M. tuberculosis H37Rv MIC (µg/mL) | MDR-TB Strain MIC (µg/mL) | Cytotoxicity (IC50 in µM) | Selectivity Index (SI) | Reference |

| 5d | Unsubstituted Phenyl | C3-cyclohexylmethylene side chain | 0.125–0.25 | 0.25–0.5 | > 50 (Vero cells) | > 200 | [2] |

| 1 | 4-Chlorophenyl | C3-adamantyl side chain | 0.78 | Not Reported | 25.6 (Vero cells) | 32.8 |

Note: MIC values can vary slightly between studies due to different experimental conditions.

Antimicrobial Activity

Beyond their antimycobacterial effects, N-aryl-2,5-dimethylpyrroles and related pyrrole derivatives have shown activity against a range of other bacteria and fungi.

Table 2: Antibacterial and Antifungal Activity of Pyrrole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| N-aryl-2,5-dimethylpyrrole derivative | Staphylococcus aureus | 1-4 | |

| N-aryl-2,5-dimethylpyrrole derivative | Escherichia coli | 1-4 | |

| Pyrrole derivative | Candida albicans | 7.8 - 341.3 | [3][4][5] |

| Pyrrole derivative | Aspergillus niger | 10-22 (Zone of inhibition in mm) |

Anticancer Activity

The cytotoxic effects of N-aryl-2,5-dimethylpyrroles against various cancer cell lines have been investigated, revealing their potential as anticancer agents. Proposed mechanisms of action include the induction of apoptosis and cell cycle arrest, as well as the inhibition of tubulin polymerization.

Table 3: Anticancer Activity of Representative N-Aryl-2,5-Dimethylpyrrole and Related Derivatives

| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |

| Marinopyrrole A | HCT-116 (Colon) | 9.0 | Mcl-1 inhibition | [6] |

| KS04 | Various | Comparable to Marinopyrrole A | Mcl-1 inhibition | [6] |

| KS18 | Various | More potent than Marinopyrrole A | Mcl-1 inhibition | [6] |

| 7-aryl-pyrroloquinolinone (21) | HeLa (Cervical) | 0.03 | Tubulin polymerization inhibition | [7] |

| 7-aryl-pyrroloquinolinone (24) | HeLa (Cervical) | 0.03 | Tubulin polymerization inhibition | [7] |

| Indole-aryl amide (5) | HT29 (Colon) | Low µM range | G1 cell cycle arrest, Apoptosis | [8] |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione (10) | LNCaP (Prostate) | 0.03 | Not specified | [9] |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione (10) | PC3 (Prostate) | 0.08 | Not specified | [9] |

Mechanism of Action: Apoptosis Induction

Several N-aryl-2,5-dimethylpyrrole derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating cancerous cells and is often mediated through the activation of a cascade of caspase enzymes.

Figure 2. Simplified signaling pathway for apoptosis induction by N-aryl-2,5-dimethylpyrrole derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain pyrrole derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Figure 3. Mechanism of action for tubulin polymerization inhibitors.

Antiviral Activity

The antiviral potential of N-substituted pyrrole derivatives has also been explored, with some compounds showing inhibitory activity against viruses such as HIV-1 and filoviruses.[10][11] The mechanism of action for some of these compounds involves interference with viral entry into host cells.

Table 4: Antiviral Activity of N-Substituted Pyrrole Derivatives

| Compound ID | Virus | EC50/IC50 (µM) | Mechanism of Action | Reference |

| NB-2 | HIV-1 | Low µM range | Inhibition of gp41 six-helix bundle formation | [10][12] |

| NB-64 | HIV-1 | Low µM range | Inhibition of gp41 six-helix bundle formation | [10][12] |

| 12m | HIV-1 | 10.8 | Targets gp41 | [13] |

| Pyrrolo-pyridine derivative (35-37) | HIV-1 | 5.02 - 5.07 | Not specified | [13] |

| 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidine | Human Cytomegalovirus | >5 log reduction at 10-100 µM | Not specified | [14] |

| 4-amino-5-iodo-pyrrolo[2,3-d]pyrimidine | Herpes Simplex Virus 1 | >5 log reduction at 10-100 µM | Not specified | [14] |

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments cited in the evaluation of N-aryl-2,5-dimethylpyrroles.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-aryl-2,5-dimethylpyrrole compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the N-aryl-2,5-dimethylpyrrole compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism being tested.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with the N-aryl-2,5-dimethylpyrrole compound for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Figure 4. Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion

N-aryl-2,5-dimethylpyrroles have emerged as a versatile and promising scaffold in the field of medicinal chemistry. Their significant antitubercular, antimicrobial, anticancer, and antiviral activities warrant further investigation and development. The synthetic accessibility of this core structure via the Paal-Knorr reaction allows for the generation of diverse libraries of analogues for structure-activity relationship studies. The information compiled in this technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this important class of compounds. Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse biological effects and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical applications.

References

- 1. 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | C12H12ClN | CID 78742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. N-substituted pyrrole derivatives as novel human immunodeficiency virus type 1 entry inhibitors that interfere with the gp41 six-helix bundle formation and block virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Due to the limited availability of specific data for this exact molecule, this document also includes detailed information on closely related isomers and analogues, for which more extensive research and data are accessible. This comparative approach offers valuable insights into the synthesis, properties, and potential applications of this class of compounds.

CAS Number and Compound Identification

A specific CAS number for this compound could not be definitively identified in publicly available databases. However, comprehensive data is available for its structural isomer, 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and a related, pharmaceutically significant compound, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.

Table 1: Physicochemical Data of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

| Property | Value |

| CAS Number | 428497-01-2[1] |

| Molecular Formula | C13H12FNO[1] |

| Molecular Weight | 217.24 g/mol [1] |

| IUPAC Name | 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde[1] |

Table 2: Physicochemical Data of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

| Property | Value |

| CAS Number | 881674-56-2 |

| Molecular Formula | C11H8FNO[2] |

| Molecular Weight | 189.19 g/mol [2] |

| IUPAC Name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde[2] |

| Appearance | Light orange to yellow to green powder/crystal[3] |

| Melting Point | 131.0 to 135.0 °C[3] |

| Purity | >98.0% (GC)[3] |

Synthesis and Experimental Protocols

The synthesis of 1-(substituted-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehydes generally involves a two-step process. The first step is the formation of the N-substituted pyrrole ring, followed by the introduction of the carbaldehyde group.

The Paal-Knorr reaction is a widely used method for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of the core structure of the target molecule, 2,5-hexanedione (acetonylacetone) is reacted with 2-fluoroaniline.

Experimental Protocol:

-

In a round-bottom flask, equimolar amounts of 2,5-hexanedione and 2-fluoroaniline are mixed.

-

An acidic catalyst, such as acetic acid, can be added to facilitate the reaction.

-

The mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Paal-Knorr synthesis of the pyrrole core.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, such as pyrroles. The reaction uses a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath.

-

Phosphorus oxychloride (POCl3) is added dropwise to the cooled DMF with stirring. The mixture is then allowed to warm to room temperature to form the Vilsmeier reagent.

-

The 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole, synthesized in the previous step, is dissolved in DMF and added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored by TLC.

-

After the reaction is complete, the mixture is carefully poured into a beaker of crushed ice and neutralized with an aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Vilsmeier-Haack formylation of the pyrrole.

Potential Applications and Signaling Pathways

While specific biological activities for this compound are not documented, its structural motifs are present in compounds with significant pharmacological properties. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The related compound, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB). Vonoprazan inhibits the H+,K+-ATPase proton pump in the stomach, thereby reducing gastric acid secretion. This mechanism is crucial for the treatment of acid-related gastrointestinal disorders.

Caption: Simplified synthetic pathway to Vonoprazan.

Conclusion

This compound represents a molecule of interest within the broader class of substituted pyrroles. While specific data for this compound is scarce, this guide provides a framework for its synthesis and potential properties based on established chemical principles and data from closely related analogues. The detailed experimental protocols and information on related compounds offer a valuable resource for researchers in medicinal chemistry and drug discovery. Further investigation into the synthesis and biological evaluation of this specific compound is warranted to fully elucidate its potential.

References

- 1. Buy 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 428497-01-2 [smolecule.com]

- 2. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(2-Fluorophenyl)pyrrole-3-carboxaldehyde | 881674-56-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Paal-Knorr Synthesis of N-Aryl Pyrroles: A Mechanistic and Methodological Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1884, remains a highly relevant and versatile method for the synthesis of substituted pyrroles.[1] This in-depth guide focuses on the synthesis of N-aryl pyrroles, a critical structural motif in numerous pharmaceuticals, natural products, and advanced materials. We will explore the intricacies of the reaction mechanism, provide detailed experimental protocols, and present quantitative data to inform synthetic strategy and optimization.

Core Reaction Mechanism

The Paal-Knorr synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine (an aniline derivative).[2] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[2] While early mechanistic proposals considered the formation of an enamine, work by V. Amarnath et al. in the 1990s elucidated the now widely accepted pathway.[2]

The mechanism proceeds through the following key steps:

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary aryl amine on one of the carbonyl carbons of the 1,4-dicarbonyl compound. Under acidic catalysis, a carbonyl group is first protonated, increasing its electrophilicity. This attack forms a hemiaminal intermediate.

-

Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is typically the rate-determining step of the reaction.[3] This forms a 2,5-dihydroxytetrahydropyrrole derivative.

-

Dehydration: The cyclic intermediate undergoes two successive acid-catalyzed dehydration steps (elimination of two water molecules) to form the stable aromatic pyrrole ring.

This mechanism is supported by stereochemical studies showing that the configuration of the starting dione is preserved during the reaction, which would not be the case if a planar enamine intermediate were formed before the cyclization step.[2]

References

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 2,5-Dimethylpyrroles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 2,5-dimethylpyrroles, a critical reaction in synthetic organic chemistry with significant applications in the pharmaceutical industry. This document details the reaction mechanism, provides experimental protocols, and presents quantitative data for the synthesis of key intermediates.

Introduction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent, a chloroiminium salt.[1][4] This electrophilic species then reacts with the electron-rich substrate to introduce a formyl group (-CHO).[1]

Pyrroles are five-membered aromatic heterocycles that are highly activated towards electrophilic substitution. The Vilsmeier-Haack reaction on pyrroles provides a direct and efficient route to formylpyrroles, which are versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals.[2][5] Specifically, 2,5-dimethylpyrrole undergoes formylation predominantly at the 3-position to yield 2,5-dimethyl-3-formylpyrrole, a key building block in the synthesis of various therapeutic agents.

Reaction Mechanism

The Vilsmeier-Haack formylation of 2,5-dimethylpyrrole proceeds through a well-established multi-step mechanism:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][4]

-

Electrophilic Aromatic Substitution: The electron-rich 2,5-dimethylpyrrole acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C3 position due to the directing effects of the methyl groups and the inherent reactivity of the pyrrole ring.

-

Aromatization: A proton is lost from the intermediate, restoring the aromaticity of the pyrrole ring and forming an iminium salt.

-

Hydrolysis: The reaction mixture is treated with water to hydrolyze the iminium salt, yielding the final product, 2,5-dimethyl-3-formylpyrrole, and regenerating DMF.[1]

References

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique electronic properties and synthetic tractability have made it a privileged structure in the design of novel therapeutics targeting a wide array of diseases. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted pyrroles, offering a comprehensive resource for researchers engaged in drug discovery and development. By dissecting the influence of substituent patterns on biological activity, we aim to furnish a deeper understanding to guide the rational design of next-generation pyrrole-based therapeutics.

Quantitative Structure-Activity Relationship (QSAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the complex interplay between the physicochemical properties of substituted pyrroles and their biological activities. These models translate structural features into predictive mathematical relationships, guiding lead optimization and the design of more potent and selective compounds.

A QSAR study on a series of pyrrole derivatives acting as lymphocyte-specific kinase (Lck) inhibitors revealed that the inhibitory activity is significantly correlated with molar volume (MV), surface tension (ST), and the hydrophobic constant of a particular substituent.[1] The study indicated that bulky molecules and those with high surface tension are detrimental to Lck inhibition, whereas a hydrophobic substituent at the R(2) position is conducive to activity.[1]

Similarly, field-based QSAR (FB-QSAR) approaches have been successfully employed in the design of novel N-pyrrole carboxylic acid derivatives as dual COX-1 and COX-2 inhibitors.[2] These studies have provided valuable insights into the anti-inflammatory activity and binding affinity of synthesized compounds within the COX enzyme active sites.[2] For instance, the incorporation of an acidic group was found to enhance anti-inflammatory effects.[2]

Another QSAR study focused on the antioxidant scavenging activities of pyrrole derivatives against superoxide anion (O2•−), hydroxyl radical (•OH), and 1,1-diphenyl-2-picryl-hydrazyl (DPPH•).[3] This research identified key molecular descriptors such as bond length, HOMO energy, polarizability, and AlogP as being crucial for antioxidant activity.[3]

The following table summarizes key quantitative data from various SAR and QSAR studies on substituted pyrroles, highlighting the impact of different substituents on their biological activities.

| Scaffold | Target | Substitution Pattern | Key Substituent(s) | Activity (IC50/pIC50) | Reference |

| Pyrrolo[1,2-a]quinoxaline | Protein Kinase CK2 | 4-[(phenyl)amino]-3-carboxylic acid | 3-chlorophenyl | 49 nM | [4] |

| Pyrrole-2-carbonitrile | Dipeptidyl peptidase IV (DPP4) | Hetero-aromatic moieties at α-amino position | Varies | 0.004–113.6 μM | [5] |

| 1,2,3,5-tetra-substituted pyrrole | COX-2 | Benzoic acid derivatives | Varies | pIC50 up to 7.11 | [2] |

| Pyrrolo[3,2-c]pyridine | FMS kinase | Diarylurea or diarylamide | 3,5-bis(trifluoromethyl)phenyl or 4-morpholino-3-(trifluoromethyl)phenyl | 30-60 nM | [6] |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Metallo-β-lactamases (MBLs) | N-acylamide | N-benzoyl | Low μM range | [7] |

| Pyrrolone | Plasmodium falciparum K1 | (5E)-5-[[2,5-dimethyl-1-[Substituted phenyl]pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate | Varies | EC50 ~ 9 nM | [8] |

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis and biological evaluation of substituted pyrroles are central to establishing their SAR. A variety of synthetic methodologies are employed, with the Paal-Knorr synthesis being a prominent and versatile method.

General Synthetic Procedure: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9]

Reaction: A 1,4-dicarbonyl compound is reacted with a primary amine or ammonia, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

Typical Protocol:

-

A mixture of the 1,4-dicarbonyl compound (1 equivalent) and the desired primary amine (1-1.2 equivalents) is dissolved in a suitable solvent such as ethanol, acetic acid, or toluene.

-

The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure substituted pyrrole.

Huisgen [3+2] Cycloaddition for Pyrrole Synthesis

A versatile method for synthesizing pyrroles involves the Huisgen [3+2] cycloaddition reaction between benzimidazolium ylides and asymmetrical acetylenes.[10]

Typical Protocol:

-

A mixture of a benzimidazolium bromide derivative (1 equivalent) and an acetylenic dipolarophile (1.2-1.5 equivalents) is suspended in 1,2-epoxybutane.

-

The reaction mixture is refluxed with stirring for approximately 48 hours.

-

The formation of a precipitate indicates the progress of the reaction.

-

The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography on alumina, followed by crystallization from a suitable alcohol to afford the pure pyrrole derivative.[10]

Biological Evaluation: In Vitro Kinase Inhibition Assay

The inhibitory activity of substituted pyrroles against specific protein kinases is a common focus of SAR studies.

Typical Protocol for Protein Kinase CK2 Inhibition Assay: [4]

-

Recombinant human protein kinase CK2 is used for the assay.

-

The assay is performed in a final volume of 25 µL containing assay buffer, the peptide substrate, ATP (at its Km concentration), and the test compound at various concentrations.

-

The reaction is initiated by the addition of the enzyme.

-

After incubation for a specified time at 30°C, the reaction is stopped, typically by the addition of a stop solution.

-

The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody in an ELISA format or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Logical Relationships

The biological effects of substituted pyrroles are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing compounds with improved target selectivity.

Several pyrrole derivatives have been shown to exhibit antitumor activity by inducing apoptosis.[6] Apoptosis can be initiated through either the extrinsic or intrinsic signaling pathways, both of which converge on the activation of caspases, a family of proteases that execute programmed cell death.[6]

Caption: The extrinsic and intrinsic apoptosis signaling pathways.

The following diagram illustrates a typical workflow for a structure-activity relationship study of substituted pyrroles, from initial design to the identification of a lead compound.

Caption: A typical workflow for a SAR study of substituted pyrroles.

Conclusion

The structure-activity relationship of substituted pyrroles is a rich and dynamic field of study. The versatility of the pyrrole core allows for extensive chemical modification, enabling the fine-tuning of biological activity against a wide range of therapeutic targets. Quantitative SAR models, coupled with detailed experimental evaluation, provide a powerful paradigm for the rational design of novel pyrrole-based drugs. As our understanding of the intricate molecular interactions that govern biological activity continues to grow, so too will our ability to harness the therapeutic potential of this remarkable heterocyclic scaffold. This guide serves as a foundational resource, empowering researchers to build upon the existing knowledge and accelerate the discovery of innovative medicines.

References

- 1. A QSAR study on a series of pyrrole derivatives acting as lymphocyte-specific kinase (Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijrpr.com [ijrpr.com]

- 10. mdpi.com [mdpi.com]

The Discovery of Novel Pyrrole-Based Bioactive Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity have made it a privileged structure in the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of recent discoveries in pyrrole-based bioactive compounds, detailing their synthesis, biological activities, and mechanisms of action.

I. Synthesis of Bioactive Pyrrole Derivatives

The construction of the pyrrole ring is a fundamental step in the synthesis of these bioactive molecules. Several classical and modern synthetic strategies are employed, each offering distinct advantages in terms of substrate scope and reaction conditions.

Paal-Knorr Pyrrole Synthesis

A widely utilized method for synthesizing substituted pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[3][4] This reaction is valued for its operational simplicity and generally provides good to excellent yields.[4]

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[5][6] This method is particularly well-suited for the solid-phase synthesis of pyrrole libraries, allowing for the generation of a diverse range of compounds for high-throughput screening.[7][8]

1,3-Dipolar Cycloaddition

A modern approach to pyrrole synthesis involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, such as ynones or α,β-unsaturated benzofuran-3(2H)-one.[9][10] This method offers a high degree of regioselectivity and can be performed under mild, sometimes catalyst-free, conditions.[9][11]

II. Biological Activities of Novel Pyrrole Compounds

Pyrrole-based compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections highlight key findings and quantitative data from recent studies.

Anticancer Activity

Numerous pyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer.[12]

Table 1: Cytotoxicity of Novel Pyrrole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine urea derivative 1a | A549 (Lung) | Not Specified | 0.35 | [13] |

| Pyrrolo[2,3-d]pyrimidine urea derivative 1c | A549 (Lung) | Not Specified | 1.48 | [13] |

| Pyrrolo[2,3-d]pyrimidine urea derivative 1d | A549 (Lung) | Not Specified | 1.56 | [13] |

| Pyrrolo[2,3-d]pyrimidine urea derivative 1b | PC-3 (Prostate) | Not Specified | 1.04 | [13] |

| Pyrrolo[2,3-d]pyrimidine derivative 13a | VEGFR-2 Inhibition | Enzymatic Assay | 0.0119 | [13] |

| Pyrrolo[2,3-d]pyrimidine derivative 13b | VEGFR-2 Inhibition | Enzymatic Assay | 0.0136 | [13] |

| Pyrrolo[2,3-d]pyrimidine derivative 8 | AURKA Inhibition | Enzymatic Assay | 1.99 | [13] |

| Pyrrolo[2,3-d]pyrimidine derivative 8 | EGFR Inhibition | Enzymatic Assay | 0.00376 | [13] |

| Pyrrolopyrimidine-imine 8i | HT-29 (Colon) | Not Specified | 4.55 | [14] |

| Pyrrolopyrimidine-imine with azepine ring | HT-29 (Colon) | Not Specified | 4.01 | [14] |

| Neolamellarin A | HeLa (Cervical) | HIF-1α inhibition | 10.8 | [14] |

| Derivative 21 | HeLa (Cervical) | HIF-1α inhibition | 11.9 | [14] |

| Pyrrolizine derivative 2 | HCT116 (Colon) | SRB Assay | < 5 | [15] |

| Pyrrolizine derivative 3 | HCT116 (Colon) | SRB Assay | < 5 | [15] |

| Pyrrolizine derivative 5 | HCT116 (Colon) | SRB Assay | < 5 | [15] |

| Pyrrolizine derivative 2 | HEPG2 (Liver) | SRB Assay | < 10 | [15] |

| Pyrrolizine derivative 3 | HEPG2 (Liver) | SRB Assay | < 10 | [15] |

| Pyrrolizine derivative 8 | HEPG2 (Liver) | SRB Assay | < 10 | [15] |

| Pyrrolizine derivative 2 | MCF-7 (Breast) | SRB Assay | < 10 | [15] |

| Pyrrolizine derivative 7 | MCF-7 (Breast) | SRB Assay | < 10 | [15] |

| Pyrrolizine derivative 8 | MCF-7 (Breast) | SRB Assay | < 10 | [15] |

| Pyrrolizine derivative 9 | MCF-7 (Breast) | SRB Assay | < 10 | [15] |

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. Pyrrole derivatives have shown promise in this area, with several natural and synthetic compounds exhibiting potent activity against a range of pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Pyrrole Compounds

| Compound | Microorganism | Gram Stain | MIC (µM) | Reference |

| BE-45722B | Staphylococcus aureus | Positive | 1 - 3 | |

| Decatromicin B | Staphylococcus aureus | Positive | 1 - 3 | |

| Pyrrolosporin B | Staphylococcus aureus | Positive | 1 - 3 | |

| BE-45722B | Acinetobacter baumannii | Negative | 12 - 36 | |

| Decatromicin B | Acinetobacter baumannii | Negative | 12 - 36 | |

| Pyrrolosporin B | Acinetobacter baumannii | Negative | 12 - 36 | |

| Streptopyrrole B | Staphylococcus aureus | Positive | 0.7 - 2.9 | |

| Streptopyrrole C | Bacillus subtilis | Positive | 0.7 - 2.9 | |

| Streptopyrrole B | Micrococcus luteus | Positive | 0.7 - 2.9 |

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by bioactive pyrrole compounds is crucial for their development as therapeutic agents.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[16] Several pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[13]

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrrole-based compounds.

COX-2/PGE2 Signaling Pathway Modulation

Cyclooxygenase-2 (COX-2) is an enzyme involved in the inflammatory response, and its expression is often upregulated in various cancers.[17] The COX-2/prostaglandin E2 (PGE2) pathway plays a role in tumor evasion of the immune system.[18] Some pyrrole derivatives have been shown to modulate this pathway, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.

Caption: Modulation of the COX-2/PGE2 signaling pathway by pyrrole-based compounds.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for Paal-Knorr Synthesis of Substituted Pyrroles

This protocol describes a conventional heating method for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.[4]

-

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[4]

-

Add one drop of concentrated hydrochloric acid to the mixture.[4]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[4]

-

After the reflux period, cool the reaction mixture in an ice bath.[4]

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]

-

Collect the resulting crystals by vacuum filtration.[4]

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[4]

-

Expected Yield: Approximately 52% (178 mg).[4]

-

Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[12][14]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrrole derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control and a blank.[12]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[12]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[12]

-

Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator.

-

Absorbance Measurement: Check for complete solubilization of the purple formazan crystals and measure the absorbance of the samples using a microplate reader at a wavelength between 500-600 nm.

-

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against various microorganisms.[19][20]

-

Materials:

-

Test microorganism

-

Sterile broth medium

-

Novel pyrrole compound stock solution

-

Positive control antibiotic stock solution

-

96-well microtiter plate

-

Incubator

-

-

Procedure:

-

Preparation of Inoculum: Suspend several colonies of the test microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

-

Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the novel compound in broth to achieve a range of concentrations.[19]

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include positive and negative controls.[19]

-

Incubation: Incubate the plate at an appropriate temperature and duration for the test microorganism.[19]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

-

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Western Blotting for Signaling Pathway Analysis

This protocol is for investigating the effect of pyrrole derivatives on the expression and phosphorylation of key proteins in cancer-related signaling pathways.[12][21]

-

Materials:

-

Cancer cell line

-

Pyrrole derivative

-

RIPA buffer

-

BCA assay kit

-

SDS-PAGE gel

-

PVDF membrane

-

Primary and HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Treat cells with the pyrrole derivative, then lyse the cells in RIPA buffer.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[12]

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies.[21]

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

-

Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation.[12]

-

V. Conclusion

The pyrrole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse synthetic methodologies available allow for the creation of large and varied chemical libraries, leading to the discovery of novel compounds with potent and selective biological activities. The examples highlighted in this guide demonstrate the potential of pyrrole-based compounds to address significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of the next generation of pyrrole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. medium.com [medium.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective synthesis of tetrasubstituted pyrroles by 1,3-dipolar cycloaddition and spontaneous decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct synthesis of pyrroles via 1,3-dipolar cycloaddition of azomethine ylides with ynones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction | Bentham Science [eurekaselect.com]

- 16. benchchem.com [benchchem.com]

- 17. COX-2–PGE2 Signaling Impairs Intestinal Epithelial Regeneration and Associates with TNF Inhibitor Responsiveness in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. benchchem.com [benchchem.com]

- 20. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols: Step-by-Step Vilsmeier-Haack Formylation of an N-Aryl Pyrrole

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the Vilsmeier-Haack formylation of N-aryl pyrroles, a crucial reaction in synthetic organic chemistry for the preparation of 2-formyl-N-arylpyrroles. These products are valuable intermediates in the synthesis of various pharmaceuticals and functional materials. This guide includes a comprehensive overview of the reaction, a detailed experimental protocol, a summary of quantitative data for various substrates, and visual diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For N-aryl pyrroles, which are highly activated substrates, this reaction typically proceeds under mild conditions to afford the corresponding aldehydes. The reaction involves the use of a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[3]

The formylation of N-aryl pyrroles predominantly occurs at the C2 position (α-position) of the pyrrole ring, as it is the most electron-rich site.[2] However, the regioselectivity can be influenced by the steric bulk of the N-aryl substituent.[4] This application note will provide a detailed, step-by-step protocol for this transformation, along with a compilation of reaction data for various N-aryl pyrroles.

Reaction Mechanism and Signaling Pathway

The Vilsmeier-Haack reaction proceeds through three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis to the final aldehyde product.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a versatile synthetic intermediate in drug discovery and medicinal chemistry. The inherent reactivity of the aldehyde functional group, combined with the established biological significance of the pyrrole scaffold, makes this compound a valuable building block for the synthesis of novel bioactive molecules.

Overview of Synthetic Applications

This compound serves as a key precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The electron-rich pyrrole ring and the reactive aldehyde moiety allow for diverse chemical transformations. Key applications include:

-

Synthesis of Pyrrolo[2,3-d]pyrimidines: This class of compounds is of significant interest due to their structural analogy to purines, enabling them to act as inhibitors of various kinases and other enzymes involved in cell signaling pathways.

-

Formation of Schiff Bases: Condensation with primary amines yields Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.

-

Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are versatile intermediates for the synthesis of more complex molecules.

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors. The following protocol describes a plausible synthetic route to a substituted pyrrolo[2,3-d]pyrimidine from this compound.

Experimental Protocol: Synthesis of 4-amino-5-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)pyrrolo[2,3-d]pyrimidine

Objective: To synthesize a novel pyrrolo[2,3-d]pyrimidine derivative for potential screening as a kinase inhibitor.

Materials:

-

This compound

-

Malononitrile

-

Guanidine carbonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Step 1: Knoevenagel Condensation.

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL).

-

Add a catalytic amount of piperidine (0.1 eq) and stir the mixture at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 2-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)malononitrile, is precipitated by adding water. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Step 2: Cyclocondensation.

-

To a solution of sodium ethoxide (2.5 eq) in absolute ethanol (30 mL), add the product from Step 1 (1.0 eq) and guanidine carbonate (1.2 eq).

-

Reflux the mixture for 8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

The resulting precipitate is filtered, washed with water and cold ethanol, and dried.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the final product, 4-amino-5-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)pyrrolo[2,3-d]pyrimidine.

-

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Yield (%) | Purity (HPLC) |

| 1 | 2-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)malononitrile | This compound | 85 | >95% |

| 2 | 4-amino-5-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)pyrrolo[2,3-d]pyrimidine | Product from Step 1 | 65 | >98% |

Experimental Workflow

Caption: Synthetic workflow for the preparation of a pyrrolo[2,3-d]pyrimidine derivative.

Potential Biological Activity and Signaling Pathways

Pyrrolo[2,3-d]pyrimidine derivatives are known to inhibit various protein kinases by competing with ATP for the binding site in the enzyme's active cleft. This inhibition can disrupt downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis, making them attractive candidates for cancer therapy.

Caption: Inhibition of Receptor Tyrosine Kinase signaling by a pyrrolo[2,3-d]pyrimidine derivative.

Synthesis of Schiff Bases and Evaluation of Antimicrobial Activity

The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are of interest for their potential antimicrobial properties.

Experimental Protocol: Synthesis of a Schiff Base Derivative

Objective: To synthesize a Schiff base from this compound and evaluate its antimicrobial activity.

Materials:

-

This compound

-

4-Aminophenol

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in absolute ethanol (20 mL) in a round-bottom flask.

-

Add a solution of 4-aminophenol (1.0 eq) in ethanol (10 mL) to the flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry in a desiccator.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base, 4-(((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)amino)phenol.

Quantitative Data (Hypothetical)

| Product | Starting Materials | Yield (%) | M.P. (°C) |

| 4-(((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)amino)phenol | This compound, 4-Aminophenol | 92 | 178-180 |

Antimicrobial Activity Screening Protocol (Agar Well Diffusion Method)

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the plates with standardized microbial suspensions (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells (6 mm diameter) in the agar.

-

Add a solution of the synthesized Schiff base in DMSO (e.g., 1 mg/mL) to the wells.

-

Use DMSO as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well.

Antimicrobial Activity Data (Hypothetical)

| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |

| Schiff Base | 18 | 15 |

| Ciprofloxacin (10 µg) | 25 | 22 |

| DMSO | 0 | 0 |

Logical Relationship for Antimicrobial Screening

Caption: Logical workflow for the synthesis and antimicrobial screening of a Schiff base derivative.

Application Notes and Protocols for the Synthesis of Pyrroloquinoline Scaffolds from Pyrrole-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroloquinoline scaffolds are a significant class of nitrogen-containing heterocyclic compounds present in numerous natural products and synthetic molecules of medicinal importance. These scaffolds exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The pyrroloquinoline core is a key pharmacophore in various alkaloids, some of which have demonstrated potent cytotoxicity against tumor cells and the ability to reverse multidrug resistance.[1] Consequently, the development of efficient synthetic routes to access diverse pyrroloquinoline derivatives is of great interest to medicinal chemists and drug discovery professionals.

This document provides detailed application notes and experimental protocols for the synthesis of pyrroloquinoline scaffolds, with a specific focus on methodologies starting from readily accessible pyrrole-3-carbaldehydes. The protocols outlined herein are based on established domino reactions and the principles of the classical Friedländer annulation.

Synthetic Strategies and Methodologies

The construction of the quinoline ring onto a pyrrole framework can be efficiently achieved through intramolecular cyclization reactions. Pyrrole-3-carbaldehydes bearing a nucleophilic group, such as an amine, on a tethered substituent at the pyrrole nitrogen or an adjacent carbon atom, are ideal precursors for these transformations.

Domino Reaction: Reductive Intramolecular Cyclization

A highly efficient one-pot method for the synthesis of pyrrolo[3,2-c]quinolines involves a domino sequence of nitro group reduction followed by intramolecular cyclization.[2] This approach starts with an N-arylpyrrole-3-carbaldehyde where the aryl group is substituted with a nitro group ortho to the point of attachment to the pyrrole nitrogen.

Experimental Protocol: Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde and its conversion to 7H-pyrrolo[3,2-c]quinoline

This protocol is adapted from the work of Singh et al.[2]